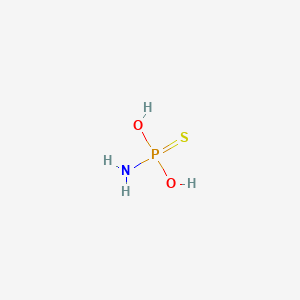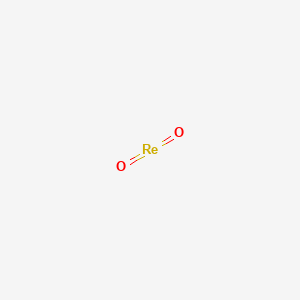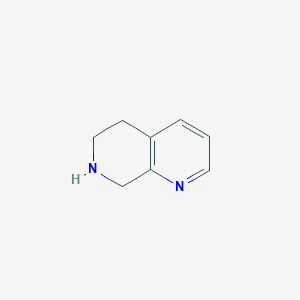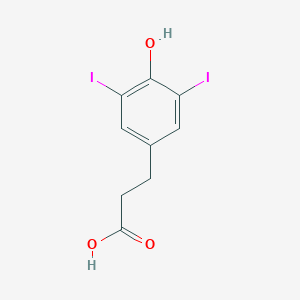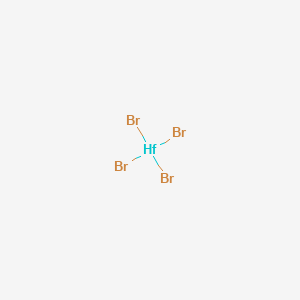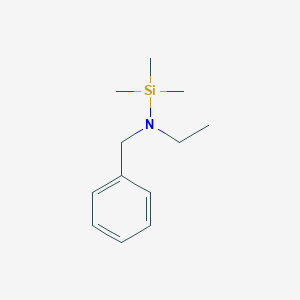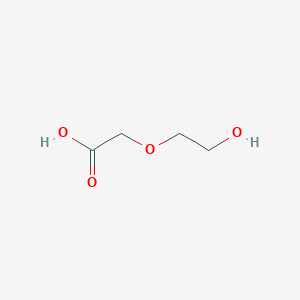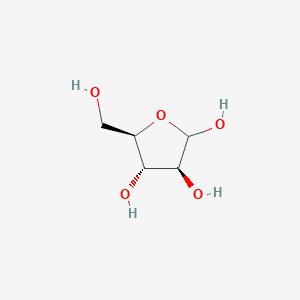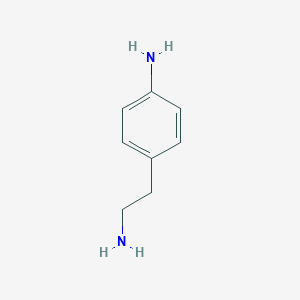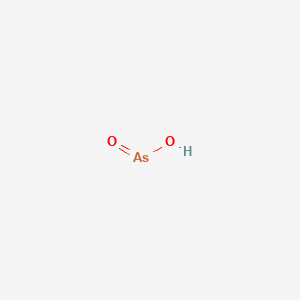![molecular formula C8H17NO4 B083170 2-[Bis(2-hydroxyethyl)amino]ethyl acetate CAS No. 14806-73-6](/img/structure/B83170.png)
2-[Bis(2-hydroxyethyl)amino]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(2-hydroxyethyl)amino]ethyl acetate, commonly known as DEAE, is a chemical compound widely used in scientific research applications. It is a quaternary ammonium compound that is water-soluble and has a positively charged nitrogen atom. DEAE is used in various biochemical and physiological studies due to its ability to bind to negatively charged molecules such as DNA, RNA, and proteins.
科学的研究の応用
DEAE is widely used in various scientific research applications. One of the most common applications of DEAE is in the purification of proteins and nucleic acids. DEAE can bind to negatively charged molecules such as DNA, RNA, and proteins, allowing for their separation from other molecules in a mixture. DEAE is also used in the preparation of chromatography columns for protein purification.
作用機序
DEAE binds to negatively charged molecules through electrostatic interactions. The positively charged nitrogen atom in DEAE interacts with the negatively charged molecules, allowing for their separation from other molecules in a mixture. The binding affinity of DEAE depends on the pH of the solution, with higher binding affinity at lower pH values.
生化学的および生理学的効果
DEAE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEAE can inhibit the growth of cancer cells by inducing apoptosis. DEAE has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In vivo studies have shown that DEAE can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
DEAE has several advantages for lab experiments. It is water-soluble and can be easily purified by recrystallization. DEAE can bind to negatively charged molecules, allowing for their separation from other molecules in a mixture. DEAE is also relatively inexpensive compared to other chromatography resins.
However, DEAE also has some limitations for lab experiments. It has a limited pH range for effective binding, with higher binding affinity at lower pH values. DEAE can also interact with other positively charged molecules, leading to non-specific binding. DEAE can also be prone to degradation over time, leading to a decrease in binding capacity.
将来の方向性
There are several future directions for the use of DEAE in scientific research. One potential direction is the development of new chromatography columns for protein purification. DEAE can be used in combination with other chromatography resins to improve the efficiency and specificity of protein purification. Another potential direction is the development of new drug delivery systems using DEAE. DEAE can be used to improve the solubility and bioavailability of drugs, leading to more effective treatments for various diseases.
Conclusion
In conclusion, DEAE is a quaternary ammonium compound widely used in various scientific research applications. Its ability to bind to negatively charged molecules such as DNA, RNA, and proteins makes it a valuable tool for protein purification and chromatography. DEAE has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of DEAE involves the reaction of diethanolamine with acetic anhydride in the presence of a catalyst. The reaction results in the formation of a white crystalline solid that can be purified by recrystallization. The purity of DEAE can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
CAS番号 |
14806-73-6 |
|---|---|
製品名 |
2-[Bis(2-hydroxyethyl)amino]ethyl acetate |
分子式 |
C8H17NO4 |
分子量 |
191.22 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H17NO4/c1-8(12)13-7-4-9(2-5-10)3-6-11/h10-11H,2-7H2,1H3 |
InChIキー |
COYBSBIBDYUILE-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCO)CCO |
正規SMILES |
CC(=O)OCCN(CCO)CCO |
その他のCAS番号 |
14806-73-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





